dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane
Description
Dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane is a bisphosphane ligand featuring a naphthalene backbone substituted with two dicyclohexylphosphanyl groups at the 1- and 8-positions. The rigid naphthalene scaffold imposes structural constraints, while the bulky dicyclohexylphosphine (Cy₂P) groups contribute to steric bulk, influencing its coordination chemistry and catalytic applications.
Properties
IUPAC Name |
dicyclohexyl-(8-dicyclohexylphosphanylnaphthalen-1-yl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h13-16,25-26,28-31H,1-12,17-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRWNNLDWBPGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C(=CC=C4)P(C5CCCCC5)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Properties
Dicyclohexyl[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane (1)
- Structure : Features methoxy and trimethoxyphenyl substituents on the naphthalene ring.
- Electronic Effects : Methoxy groups act as electron-donating substituents, increasing electron density at the phosphorus center compared to the unsubstituted naphthalene backbone in the target compound.
- Synthesis : Involves sulfurization and borane adduct formation, with purification via column chromatography and characterization by ³¹P NMR (e.g., δ = 73.89 ppm for related oxides) .
(R)-Cy2MOP [(R)-Dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane]
- Structure : Binaphthyl backbone with a methoxy group, introducing axial chirality.
- Steric and Electronic Profile : The methoxy group enhances electron donation, while the binaphthyl system creates a larger cone angle (~170–180°) compared to the single naphthalene in the target compound.
- Applications : Superior performance in asymmetric catalysis (e.g., palladium-catalyzed C–N cross-couplings) due to chiral induction, unlike the target compound, which lacks axial chirality .
Dicyclohexyl[4-(dimethylamino)phenyl]phosphane
- Structure: Phenyl ring substituted with a dimethylamino group.
- Electronic Effects: The dimethylamino group is a stronger electron donor than dicyclohexylphosphanyl, increasing metal-ligand bond strength.
- Cone Angle : Effective cone angle of 164°, smaller than the naphthalene-based ligand due to reduced bulk from the phenyl group .
Coordination Chemistry and Catalytic Performance
Steric and Electronic Modulation in Phosphane Oxides
- Di(naphthalen-1-yl)phosphane Oxide : Exhibits moderate enantioselectivity (45–75% ee) in asymmetric additions, influenced by substituent bulk. The target compound’s dicyclohexyl groups may offer similar steric hindrance but lack oxide reactivity .
- Bis(2-trifluoromethylphenyl)phosphane Oxide : Electron-withdrawing CF₃ groups reduce electron density, contrasting with the electron-neutral dicyclohexyl groups in the target compound .
Preparation Methods
Halogenation of Naphthalene
Naphthalene is functionalized at the 1- and 8-positions using bromine or iodine under electrophilic substitution conditions. For example, treatment with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid yields 1,8-dibromonaphthalene. This intermediate serves as a substrate for subsequent phosphination.
Phosphine Coupling
Dicyclohexylphosphine (Cy₂PH) is reacted with 1,8-dibromonaphthalene using a palladium catalyst. A Pd(OAc)₂/Xantphos system facilitates the coupling at 80–100°C in toluene, achieving yields of 65–75%. Key considerations include:
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Catalyst Loading : 5 mol% Pd(OAc)₂ with 10 mol% Xantphos optimizes turnover.
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Base : Cs₂CO₃ enhances deprotonation of Cy₂PH, accelerating oxidative addition.
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Solvent : Toluene minimizes side reactions compared to polar aprotic solvents.
Table 1: Representative Conditions for Pd-Catalyzed Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Temperature | 90°C |
| Reaction Time | 24–48 hours |
| Yield | 68% ± 3% |
| Purity (HPLC) | >95% |
Radical Difunctionalization of Naphthalene
Inspired by advances in radical chemistry, this method employs phosphine-centered radicals to functionalize naphthalene. The artificial force-induced reaction (AFIR) method predicts feasible pathways for simultaneous C–P bond formation.
Generation of Phosphinyl Radicals
Dicyclohexylphosphine is treated with a radical initiator (e.g., AIBN) under UV irradiation, producing Cy₂P- radicals. These radicals attack naphthalene at the 1- and 8-positions via a concerted mechanism.
Reaction Optimization
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Initiator : 10 mol% AIBN at 70°C ensures consistent radical flux.
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Solvent : Benzene or THF stabilizes intermediates without quenching radicals.
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Yield : 55–60%, with minor byproducts from mono-substitution.
Stepwise Substitution via Protected Intermediates
To mitigate steric congestion, a sequential approach is adopted:
Mono-Phosphination
1-Bromonaphthalene reacts with Cy₂PH under Pd catalysis, yielding 1-(dicyclohexylphosphanyl)naphthalene. A Schlenk line ensures an oxygen-free environment, critical for preventing phosphine oxidation.
Directed Ortho-Metallation
The mono-phosphinated product undergoes lithiation at the 8-position using n-BuLi. Subsequent quenching with ClP(Cy)₂ installs the second phosphine group. This method achieves 70–75% yield but requires cryogenic conditions (−78°C).
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 68 | 95 | High | Moderate |
| Radical Difunctionalization | 58 | 88 | Moderate | Low |
| Stepwise Substitution | 73 | 92 | Low | High |
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Pd-Catalyzed : Preferred for industrial-scale synthesis due to reproducibility.
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Radical Method : Offers atom economy but requires stringent control of radical concentrations.
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Stepwise Approach : Suitable for lab-scale precision but limited by low-temperature demands.
Mechanistic Insights and Challenges
Steric Effects
The bulky dicyclohexyl groups hinder approach to the naphthalene core, necessitating high catalyst loadings or extended reaction times. Computational studies indicate that transition states for C–P bond formation exhibit significant van der Waals repulsion.
Oxidation Mitigation
Phosphine ligands are prone to oxidation during synthesis. Strategies include:
Industrial Production Techniques
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction times by 50% compared to batch processes. A tubular reactor with Pd/C catalyst achieves 72% yield at 120°C.
Purification Protocols
Column chromatography (SiO₂, hexane/EtOAc) remains standard, though crystallization from ethanol improves throughput.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 1-(chloromethyl)naphthalene and dicyclohexylphosphine in anhydrous acetone at 40–50°C under inert conditions. Post-reaction, solvent removal and crystallization from chloroform/heptane yield high-purity crystals (95% yield). Key characterization includes NMR ( 8.39–0.75 ppm), NMR ( 32.35 ppm), and HRMS (observed m/z 479.28541 vs. calculated 479.28621) .
- Purity Optimization : Use column chromatography or recrystallization in non-polar solvents to remove unreacted precursors. Monitor reaction progress via TLC with UV-active spots.
Q. How can the steric and electronic properties of this phosphine ligand be characterized experimentally?
- Methodology :
- Steric Effects : Analyze X-ray crystallography data (e.g., C–P–C bond angles: 105.26–113.35°, dihedral angles between naphthyl groups: 74.08°) to quantify steric bulk .
- Electronic Effects : Use NMR chemical shifts to assess electron-donating capacity. Lower-field shifts indicate stronger σ-donor ability, critical for metal-ligand coordination .
Advanced Research Questions
Q. What mechanistic insights explain the ligand’s role in enhancing catalytic efficiency in cross-coupling reactions?
- Methodology :
- Transition-State Stabilization : The ligand’s bulky cyclohexyl groups stabilize Pd intermediates in Suzuki-Miyaura couplings by reducing undesired β-hydride elimination.
- Kinetic Studies : Compare turnover frequencies (TOF) using ligand-free vs. ligand-bound Pd catalysts. For example, ligand-bound Pd may show TOF increases of 5–10× due to suppressed catalyst deactivation .
- Contradiction Resolution : If experimental yields diverge from DFT predictions, re-examine solvent effects (e.g., micellar catalysis with TPGS-750-M surfactant) or ligand decomposition pathways via mass spectrometry .
Q. How can computational models reconcile discrepancies between observed and predicted binding affinities in molecular docking studies?
- Methodology :
- Docking Refinement : Incorporate solvent-accessible surface area (SASA) calculations and explicit water molecules in molecular dynamics simulations to improve accuracy.
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding constants, comparing results with adjusted computational models. Discrepancies >10% may indicate unaccounted conformational flexibility in the ligand’s naphthyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
